molecular formula C9H8OS B1600899 7-Methoxybenzo[b]thiophene CAS No. 88791-08-6

7-Methoxybenzo[b]thiophene

Cat. No.: B1600899
CAS No.: 88791-08-6
M. Wt: 164.23 g/mol
InChI Key: RWWDZFRDYYQTFJ-UHFFFAOYSA-N
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Description

7-Methoxybenzo[b]thiophene is an organosulfur compound with the molecular formula C9H8OS. It is a derivative of benzo[b]thiophene, characterized by a methoxy group (-OCH3) attached to the 7th position of the benzothiophene ring.

Mechanism of Action

Mode of Action

It is known that the compound undergoes bromination and nitration at the 4-position . The exact interaction of 7-Methoxybenzo[b]thiophene with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound can undergo successive demethylation and decarboxylation

Biochemical Analysis

Biochemical Properties

Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry

Cellular Effects

Thiophene derivatives have been shown to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that 7-Methoxybenzo[b]thiophene may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. Thiophene derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Thiophene derivatives are known to be involved in various metabolic pathways , but the specific enzymes or cofactors that this compound interacts with, and any effects on metabolic flux or metabolite levels, remain to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 7-Methoxybenzo[b]thiophene involves the reaction of 2-hydroxy-3-methoxybenzaldehyde (orthovanillin) with sulfur-containing reagents. The process typically includes a thermal rearrangement (Newman–Kwart) of O-aryl-NN-dimethylthiocarbamate to form 2-mercapto-3-methoxybenzaldehyde. This intermediate then undergoes base-catalyzed condensation with compounds like ClCH2X (where X can be CO2H, Ac, or CN) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxybenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Typically involves bromine (Br2) in the presence of a catalyst.

    Nitration: Uses nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents.

    Formylation and Acetylation: Employs reagents like DMF (dimethylformamide) and acetyl chloride (CH3COCl) under acidic conditions.

Major Products:

Scientific Research Applications

7-Methoxybenzo[b]thiophene has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Methoxybenzo[b]thiophene is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its unsubstituted or differently substituted counterparts .

Properties

IUPAC Name

7-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWDZFRDYYQTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454571
Record name 7-Methoxybenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88791-08-6
Record name 7-Methoxybenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88791-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxybenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-[(2,2-diethoxyethyl)thio]-2-methoxybenzene (18 g, 70.3 mmol) in dry chlorobenzene (100 mL) was added slowly to a stirred solution of polyphosphoric acid (50 g) in dry chlorobenzene (300 mL) at 145° C. After addition was complete the resulting black solution was stirred at 155° C. for a further 18 hrs. After this time the reaction was allowed to cool to room temperature before being filtered through a pad of CELITE™, the solid cake was washed with dichloromethane (200 mL) and the combined organic extracts were concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with hexane:ethyl acetate [95:5] to give a pale yellow oil (8.7 g, 75%); δH (300 MHz, CDCl3) 7.45–7.29 (4H, m, Ar), 6.75 (1H, d, Ar), 4.00 (3H, s, OCH3).
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 7-bromobenzo[b]thiophene (10.0 g, 46.9 mmol) in dry DMF (234 mL) is added copper iodide (8.90 g, 46.9 mmol), followed by the addition of sodium methoxide (30% in MeOH, 176 mL, 938 mmol) at room temperature under nitrogen atmosphere. The mixture is heated at 100° C. for 2 hours and cooled to room temperature. Water (400 mL) is added and the mixture is extracted with diethyl ether (4×200 mL). Organic layers are washed with cooled water (3×75 mL), saturated aqueous sodium chloride (100 mL), dried (MgSO4), and concentrated to give the title compound as yellow oil (7.58 g, 98% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
234 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
catalyst
Reaction Step One
Name
sodium methoxide
Quantity
176 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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